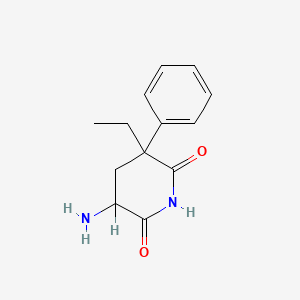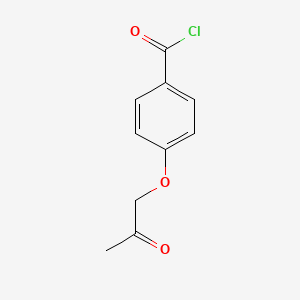
4-(2-Oxopropoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxopropoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 4-(2-oxopropoxy) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-oxopropyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+2-Oxopropyl chloridePyridine4-(2-Oxopropoxy)benzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Oxopropoxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-oxopropoxy)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
4-(2-Oxopropoxy)benzoic Acid: Formed through hydrolysis.
4-(2-Oxopropoxy)benzyl Alcohol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-Oxopropoxy)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the 4-(2-oxopropoxy) substituent.
4-Hydroxybenzoyl Chloride: Precursor to 4-(2-Oxopropoxy)benzoyl chloride.
4-(2-Oxopropoxy)benzoic Acid: Hydrolysis product of this compound.
Uniqueness
This compound is unique due to the presence of the 4-(2-oxopropoxy) substituent, which imparts distinct reactivity and properties compared to other benzoyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various applications.
Eigenschaften
CAS-Nummer |
500869-20-5 |
|---|---|
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
4-(2-oxopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)6-14-9-4-2-8(3-5-9)10(11)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PLTKMIVIBBLHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


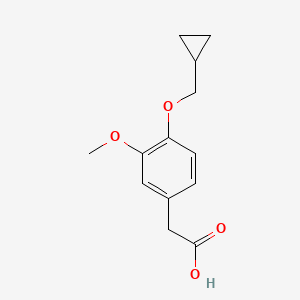
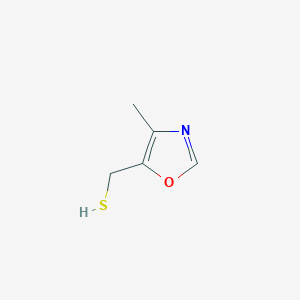
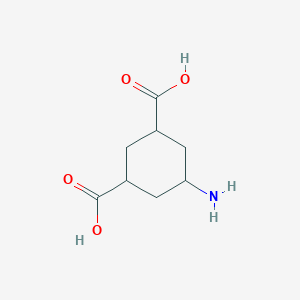
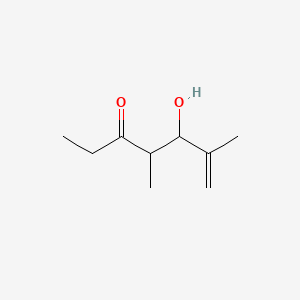
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
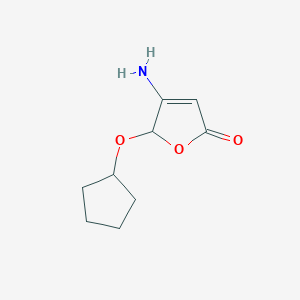
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
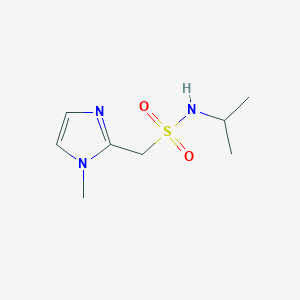

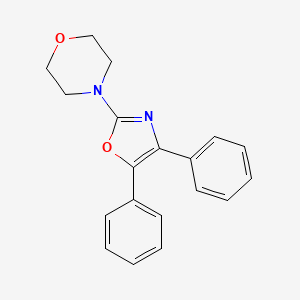
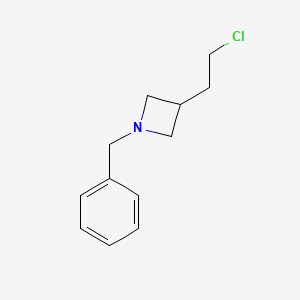
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
